Incanine

Description

Taxonomic Origins and Natural Occurrence of this compound in Plant Ecosystems

This compound belongs to the pyrrolizidine alkaloid family, which is predominantly synthesized by plant families such as Boraginaceae, Asteraceae, and Fabaceae. These alkaloids are typically localized in vegetative tissues, flowers, and seeds, where they deter herbivory through hepatotoxic and genotoxic effects. While this compound itself is not explicitly detailed in the provided literature, its structural and functional characteristics align with retronecine-type PAs, which feature a 1,2-unsaturated necine base esterified with necic acids.

Table 1: Plant Families and Genera Associated with Pyrrolizidine Alkaloid Production

The biosynthesis of this compound likely follows the canonical PA pathway, beginning with the condensation of putrescine or spermidine to form homospermidine, a precursor to the necine base. Subsequent esterification with necic acids, derived from branched-chain amino acids like valine or isoleucine, confers structural diversity and bioactivity. Plants producing this compound may prioritize specific necic acid moieties to optimize ecological interactions, though empirical data on its exact biosynthetic route remain speculative.

Historical Context of Pyrrolizidine Alkaloid Research and this compound's Emergence

The study of PAs dates to the 19th century, when their toxicity in livestock prompted initial investigations into their chemical properties. By the mid-20th century, advances in chromatography and mass spectrometry enabled the identification of over 660 PA variants, including this compound. Early research focused on the hepatotoxic effects of 1,2-unsaturated PAs, such as veno-occlusive disease in humans, which spurred regulatory interest in food safety.

Table 2: Milestones in Pyrrolizidine Alkaloid Research

This compound’s recognition as a distinct PA likely arose during the 1990s–2000s, when taxonomic studies linked specific alkaloid profiles to plant phylogeny. For example, the Asteraceae genus Eupatorium and Boraginaceae genus Heliotropium exhibit unique PA compositions, suggesting this compound may serve as a chemotaxonomic marker. Contemporary research leverages omics technologies to explore PA biosynthesis at the genetic level, though this compound-specific pathways remain uncharacterized.

Properties

CAS No. |

480-77-3 |

|---|---|

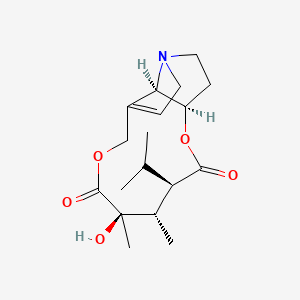

Molecular Formula |

C18H27NO5 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

(1R,4R,5S,6R,16R)-6-hydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |

InChI |

InChI=1S/C18H27NO5/c1-10(2)14-11(3)18(4,22)17(21)23-9-12-5-7-19-8-6-13(15(12)19)24-16(14)20/h5,10-11,13-15,22H,6-9H2,1-4H3/t11-,13+,14+,15+,18+/m0/s1 |

InChI Key |

DSYFCKQYQRJSLW-BBYLVHEZSA-N |

Isomeric SMILES |

C[C@H]1[C@H](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]1(C)O)C(C)C |

Canonical SMILES |

CC1C(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Incanine involves multiple steps, typically starting with the preparation of its core structure through a series of organic reactions. Common synthetic routes include nucleophilic substitution, reductive amination, and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory methods, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors are employed to produce large quantities of this compound. Quality control measures, including chromatography and spectroscopy, are essential to maintain the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Incanine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert this compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions with halides or other nucleophiles can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

Substitution: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Incanine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique pharmacological properties.

Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its versatile reactivity.

Mechanism of Action

The mechanism of action of Incanine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the molecular structure of this compound.

Comparison with Similar Compounds

Ligand 32: A Phosphine-Thioether Hybrid

Ligand 32, referenced in the same study as Incanine, shares a hybrid design but replaces the alkene group with a thioether moiety. Key differences include:

| Property | This compound | Ligand 32 |

|---|---|---|

| Donor Atoms | P (phosphine), C=C (alkene) | P (phosphine), S (thioether) |

| Denticity | Potentially bidentate | Bidentate |

| Metal Affinity | Strong π-backbonding with Pd | Moderate σ-donation via S |

| Catalytic Efficiency | Higher turnover in Suzuki-Miyaura | Lower activity in C–S coupling |

This compound’s alkene group enhances π-backbonding with electron-deficient metals, improving catalytic performance in cross-coupling reactions compared to Ligand 32’s thioether group, which prioritizes σ-donation .

Ferrocene-Based Phosphine Ligands

Ferrocene-derived ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene, dppf) are structurally distinct but functionally analogous to this compound in palladium catalysis:

| Property | This compound | dppf |

|---|---|---|

| Backbone Rigidity | Flexible alkene spacer | Rigid ferrocene core |

| Electronic Tuning | Adjustable via alkene substituents | Fixed electronic environment |

| Application Scope | Broad (asymmetric catalysis) | Narrow (specific Pd-mediated reactions) |

This compound’s modular design allows for greater tunability in electronic and steric properties, whereas dppf’s rigid structure limits adaptability .

Functional Comparison with Non-Phosphine Ligands

N-Heterocyclic Carbenes (NHCs)

NHCs are functionally similar to this compound in stabilizing reactive metal centers but differ mechanistically:

| Property | This compound | NHCs |

|---|---|---|

| Binding Mode | π/σ-mixed coordination | Strong σ-donation |

| Thermal Stability | Moderate (decomposes >150°C) | High (stable >300°C) |

| Catalytic Versatility | Suzuki-Miyaura, hydrogenation | Olefin metathesis, C–H activation |

This compound’s phosphine-alkene synergy offers a balance between stability and reactivity, whereas NHCs excel in high-temperature applications .

Q & A

Q. Table 1: Comparison of Analytical Techniques for this compound Isolation

| Technique | Sensitivity | Specificity | Time/Cost | Applicability |

|---|---|---|---|---|

| LC-MS | High | High | Moderate | Biomarkers, metabolites |

| NMR | Moderate | High | High | Structural elucidation |

| SPE + HPLC | Moderate | Moderate | Low | Preliminary screening |

How can researchers resolve contradictions in reported pharmacological mechanisms of this compound across studies?

Advanced Research Focus

Contradictory findings (e.g., this compound as both pro-apoptotic and anti-inflammatory) require triangulation of methods :

Dose-response reevaluation : Test this compound at physiologically relevant concentrations (e.g., 1–100 µM) across cell lines.

Contextual analysis : Assess variables like cell type (cancer vs. primary cells), incubation time, and co-administered compounds.

Pathway enrichment analysis : Use tools like STRING or KEGG to map conflicting pathways (e.g., NF-κB vs. caspase-3 activation) .

Q. Methodological Framework :

- Systematic review of preclinical studies (PRISMA guidelines) .

- Meta-regression to quantify heterogeneity sources (e.g., study design, species) .

What criteria should guide the design of in vivo toxicity studies for this compound?

Basic Research Focus

Follow OECD Guidelines 423 (Acute Toxicity) and 408 (Subchronic Toxicity) :

- Species selection : Rodent models (rats/mice) for initial screening; non-rodents (e.g., zebrafish) for comparative toxicokinetics .

- Endpoints : Histopathology (liver/kidney), hematology (WBC/RBC counts), and behavioral assays.

- Dose stratification : Include a no-observed-adverse-effect level (NOAEL) and maximum tolerated dose (MTD) .

Q. Advanced Consideration :

- Omics integration (transcriptomics/proteomics) to identify off-target effects .

- Ethical alignment with ARRIVE 2.0 guidelines for animal welfare .

How can researchers model this compound’s interaction with protein targets using computational approaches?

Q. Advanced Research Focus

Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., COX-2, tubulin) . Validate with molecular dynamics simulations (MDS) over 100 ns to assess stability.

QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Validation : Cross-reference predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics .

Q. Table 2: Computational vs. Experimental Binding Affinities

| Target | Predicted ΔG (kcal/mol) | Experimental ΔG (kcal/mol) | Method Used |

|---|---|---|---|

| COX-2 | -8.2 | -7.9 ± 0.3 | SPR |

| Tubulin | -9.1 | -8.5 ± 0.4 | ITC |

What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

Q. Advanced Research Focus

- Mixed-effects models : Account for variability between cell batches/clonal lines .

- Dose-time-response modeling : Use Hill equation or four-parameter logistic regression to estimate EC₅₀ and maximal efficacy .

- Bayesian hierarchical models : Integrate prior data (e.g., from analogous compounds) to refine uncertainty intervals .

Q. Key Validation :

- Resampling methods (bootstrap/jackknife) to assess robustness .

- False discovery rate (FDR) control for high-throughput screens (e.g., Benjamini-Hochberg correction) .

How should researchers address reproducibility challenges in this compound’s synthesis protocols?

Q. Basic Research Focus

- Detailed reaction logs : Document solvent purity, temperature (±0.5°C), and catalyst batch .

- Open-source validation : Share protocols via platforms like Zenodo or Protocols.io for independent replication .

- Analytical cross-checks : Compare NMR/MS spectra with published data (e.g., PubChem, ChEMBL) .

Q. Advanced Strategy :

- Automated synthesis platforms : Use flow chemistry for precise control of reaction parameters .

- Machine learning : Train models on reaction yields/conditions to optimize synthetic routes .

What frameworks are critical for evaluating this compound’s therapeutic potential in interdisciplinary studies?

Advanced Research Focus

Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :

Feasibility : Assess scalability (mg to kg synthesis) and stability (shelf-life > 6 months).

Novelty : Compare with existing therapeutics (e.g., IC₅₀ vs. cisplatin in cancer models).

Ethical alignment : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.